bromomethyl butanoate
Description
The exact mass of the compound Butyryloxymethyl bromide is 179.97859 g/mol and the complexity rating of the compound is 72.8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
bromomethyl butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-2-3-5(7)8-4-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBKJOHUPSXBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186145-41-5 | |
| Record name | bromomethyl butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context of Bromomethylation Reactions in Ester Synthesis and Functionalization
The introduction of a bromomethyl group onto a molecule, a process known as bromomethylation, has a rich history in organic chemistry. While the direct bromomethylation of esters is a specific application, the broader context of bromomethylation and related halogenation reactions provides insight into the development of methods for ester synthesis and functionalization.
Historically, the challenge in ester synthesis often revolved around achieving high yields and purity. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is an equilibrium process. umass.edu To drive the reaction to completion, chemists have historically employed methods such as using an excess of one reactant or removing water as it forms. umass.edu The use of more reactive carboxylic acid derivatives, such as acid chlorides and anhydrides, provided an alternative route to esters, often proceeding under milder conditions. libretexts.orgyoutube.com
The concept of regioselective functionalization, where a reaction occurs at a specific site in a molecule, has been a significant area of development. mdpi.comresearchgate.net Bromomethylation reactions, in this context, offer a way to introduce a reactive handle at a particular position. For instance, the transannular-directed regioselective bromination of certain cyclic compounds was a notable advancement. researchgate.net
The development of bromomethylating agents and the conditions for their use have also evolved. Early methods sometimes required harsh conditions, such as high temperatures and pressures, which could limit their applicability and lead to byproducts. google.com Over time, milder and more selective bromomethylation procedures have been developed, expanding the synthetic utility of this reaction. google.com The synthesis of bromomethyl-substituted scaffolds has become a key strategy for creating libraries of compounds for applications like drug discovery, allowing for the rapid introduction of diverse substituents. nih.gov
Current Research Landscape and Theoretical Frameworks for Halogenated Esters
Regioselective and Stereoselective Synthesis Approaches
Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules. For this compound analogues, this involves the precise placement of the bromo and butanoyloxy groups and the control of stereochemistry, particularly when chiral centers are present.
Enantioselective Pathways via Biocatalysis
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of enantiomerically pure compounds. scispace.com Enzymes, particularly lipases, offer high selectivity under mild reaction conditions, making them ideal for the synthesis of optically active esters and their derivatives. researchgate.netnih.gov
Lipases are widely employed for the kinetic resolution of racemic mixtures, a process that allows for the separation of enantiomers. nih.gov This is often achieved through enantioselective hydrolysis or esterification reactions.
A notable example involves the use of Candida antarctica lipase (B570770) B (CAL-B), a versatile and robust enzyme, for the synthesis of optically pure compounds. researchgate.netmdpi.com For instance, CAL-B has been used in the kinetic resolution of racemic methyl 2-bromo(chloro)butanoate to produce the corresponding (S)-acid and the desired ester, which are valuable intermediates for pharmaceuticals. mdpi.com The enzyme's ability to selectively acylate or hydrolyze one enantiomer over the other is the basis for this separation. nih.gov The efficiency of these reactions can be influenced by various factors, including the choice of solvent, acyl donor, and temperature. scispace.com
Table 1: Lipase-Catalyzed Kinetic Resolution of Butanoate Derivatives and Analogues
| Enzyme | Substrate | Product(s) | Enantiomeric Excess (ee) | Reference |
| Candida antarctica Lipase B (CAL-B) | rac-4-bromomethyl-β-lactone | Ethyl (R)-4-bromo-3-hydroxybutanoate and (S)-4-bromomethyl-β-lactone | >99% for (S)-lactone, High for (R)-ester | researchgate.net |
| Candida antarctica Lipase A (CAL-A) | Racemic Atenolol precursors | Optically active product and substrate | Excellent | scispace.com |
| Pseudomonas cepacia Lipase (PSL-CI) | rac-naphthofurandione | (S)-alcohol and (R)-acetate | 99% for both | nih.gov |
| Novozym 435 (immobilized CAL-B) | rac-naphthofurandione | (S)-alcohol and (R)-acetate | 99% for both | nih.gov |
Kinetic resolution is a key strategy for obtaining enantiomerically enriched compounds. google.com This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. ub.edu In the context of this compound analogues, lipase-catalyzed kinetic resolution is a widely adopted approach. researchgate.netresearchgate.net
For example, the kinetic resolution of rac-4-bromomethyl-β-lactone using Candida antarctica lipase B (CAL-B) in the presence of ethanol (B145695) yields ethyl (R)-4-bromo-3-hydroxybutanoate with very high enantioselectivity (E > 200). researchgate.net The unreacted (S)-4-bromomethyl-β-lactone can then be isolated with excellent enantiomeric purity (>99% ee). researchgate.net This strategy provides access to both enantiomers of the 4-bromo-3-hydroxybutanoate building block. researchgate.net The success of kinetic resolution hinges on the ability of the enzyme to discriminate between the two enantiomers, which is often rationalized through molecular modeling studies that reveal steric hindrances for the less reactive enantiomer within the enzyme's active site. researchgate.net
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex molecules from readily available starting materials. nih.govd-nb.info These reactions are particularly useful for the arylation of bromo-containing compounds.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. nih.govorganic-chemistry.org This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. d-nb.info
In the context of this compound analogues, the Suzuki reaction allows for the regioselective arylation at the position of the bromine atom. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate has been successfully coupled with various phenyl boronic acids using a palladium catalyst, such as Pd(PPh₃)₄, to yield a series of 2-aryl-4-chlorophenyl-2-bromobutanoates in moderate to good yields. nih.gov The reaction conditions typically involve a base, such as potassium phosphate, and a solvent system like 1,4-dioxane (B91453) and water. nih.gov Similarly, 2-bromo-5-(bromomethyl)thiophene (B1590285) has been regioselectively arylated at the C2-position via Suzuki coupling, demonstrating the preference for the reaction to occur at the aryl halide over the benzyl halide. d-nb.info
Table 2: Suzuki Cross-Coupling Reactions of Bromo-Substituted Butanoate Analogues
| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
| 2-bromo-4-chlorophenyl-2-bromobutanoate | Phenyl boronic acids | Pd(PPh₃)₄, K₃PO₄ | 2-aryl-4-chlorophenyl-2-bromobutanoates | 64-81% | nih.gov |
| 2-bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | 2-(bromomethyl)-5-aryl-thiophenes | 25-76% | d-nb.info |
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligands coordinated to the palladium center and the specific reaction conditions. nih.gov Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. nih.govrsc.org
The development of specialized phosphine (B1218219) ligands, such as the sterically bulky dialkylbiarylphosphines developed by the Buchwald group, has significantly expanded the scope and efficiency of cross-coupling reactions. nih.gov These ligands promote the elementary steps of catalysis, including oxidative addition and reductive elimination. nih.gov The choice of ligand can be critical; for example, in Suzuki couplings, a variety of phosphine ligands like triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are commonly employed. nih.govorganic-chemistry.org The reaction conditions, including the base, solvent, and temperature, must be carefully optimized for each specific substrate and coupling partner to achieve high yields and selectivity. d-nb.infonih.gov The use of well-defined palladium(II) precatalysts has also become popular as they are often more stable and provide highly efficient catalytic systems. nih.gov
Nucleophilic Substitution Reactions in Bromomethylation
Nucleophilic substitution is a cornerstone of organic synthesis and plays a vital role in the formation of alkyl halides like this compound. In the context of bromomethylation, these reactions typically involve the displacement of a leaving group by a bromide ion.
The creation of a carbon-bromine (C-Br) bond is a critical step in synthesizing bromomethyl esters. A primary strategy involves the reaction of an alcohol with hydrogen bromide (HBr). This process is analogous to the ortho-bromomethylation of alcohols, where an alcohol (ROH) is reacted with a formaldehyde (B43269) source and HBr to yield a bromomethyl ether (ROCH₂Br). manac-inc.co.jp In this type of reaction, the alcohol's hydroxyl group is protonated by the strong acid, converting it into a good leaving group (water), which is subsequently displaced by the nucleophilic bromide ion in an Sₙ2 reaction.
Another relevant method is the synthesis of α-bromomethyl sulfides, which provides a model for C-Br bond formation on a carbon atom adjacent to a heteroatom. This is achieved through a facile and efficient reaction of a thiol with paraformaldehyde and a solution of HBr in acetic acid. rsc.org This demonstrates that a C-O or C-S bond can be effectively converted into a C-Br bond under acidic conditions with a bromide source. The mechanism involves the in-situ formation of a reactive intermediate that is susceptible to nucleophilic attack by bromide. rsc.org In the synthesis of this compound, a similar strategy could be envisioned starting from a hydroxymethyl butanoate precursor.
The stability and reactivity of the C-Br bond are central to these synthetic considerations. Studies on the dissociation of the C-Br bond, for instance in radical anions, show that the bond cleavage leads to the formation of a bromide anion and an organic radical, highlighting the bond's susceptibility to both nucleophilic and radical pathways. mdpi.com
Conjugate addition, or Michael addition, is a powerful method for forming carbon-carbon bonds. masterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as an unsaturated ester. masterorganicchemistry.comorganic-chemistry.org The use of bromomethylpiperidine precursors in the synthesis of butanoate analogues represents a highly specialized application of this principle.
The general mechanism of a conjugate addition reaction proceeds in three main steps:
Formation of a nucleophile (e.g., an enolate or an organometallic reagent). masterorganicchemistry.com
Nucleophilic attack at the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com
Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com
A wide variety of nucleophiles can participate in conjugate addition, including organocuprates (Gilman reagents), enamines, and thiolates. masterorganicchemistry.com Asymmetric conjugate addition, employing chiral catalysts or ligands, is a key strategy for constructing enantioenriched carbon skeletons. libretexts.org For example, copper-catalyzed systems are effective for the addition of Grignard reagents to α,β-unsaturated esters. organic-chemistry.org
While direct literature examples detailing the use of bromomethylpiperidine precursors for the synthesis of this compound are scarce, the strategy would likely involve converting the bromomethylpiperidine into a suitable nucleophile, such as an organocuprate or organozinc reagent. This nucleophile would then be added to an α,β-unsaturated ester, like ethyl but-2-enoate. This 1,4-addition would create the butanoate backbone, with the piperidine-containing fragment attached at the β-carbon. Subsequent chemical modifications would then be required to yield the final this compound analogue.
Halogenation of Ester Precursors
Direct halogenation of a suitable ester precursor is a common and effective route for synthesizing α-halo esters. This can be achieved through various methods, including reactions with hydrogen halides or radical-based techniques.
The combination of hydrogen bromide (HBr) and formaldehyde is a potent reagent system for bromomethylation. manac-inc.co.jp This method is particularly effective for the bromomethylation of aromatic rings and alcohols. manac-inc.co.jp The reaction typically uses paraformaldehyde as the formaldehyde source, which is depolymerized under the reaction conditions. manac-inc.co.jp
The underlying mechanism involves the reaction of formaldehyde with HBr to form a highly reactive bromomethylating agent, likely bromomethanol or a related cationic species. This electrophilic species is then attacked by the substrate. For instance, in the bromomethylation of an aromatic compound, the process proceeds via the generation of a benzyl alcohol intermediate which is then converted to the benzyl bromide. manac-inc.co.jp A similar principle applies to the synthesis of bromomethyl ethers from alcohols, where the alcohol attacks the activated formaldehyde species, followed by substitution to form the C-Br bond. manac-inc.co.jp
To synthesize this compound via this route, one could theoretically perform an esterification of butanoic acid with in-situ generated bromomethanol. The reaction would involve suspending paraformaldehyde in a solution containing butanoic acid and then introducing anhydrous HBr.
| Reagent | Role | Reference |
| Formaldehyde (as Paraformaldehyde) | Carbon source for the methyl group | manac-inc.co.jp |
| Hydrogen Bromide (HBr) | Bromine source and acid catalyst | manac-inc.co.jp |
| Ester Precursor (e.g., Butanoic Acid) | Forms the butanoate backbone | manac-inc.co.jp |
Radical bromination is a key method for introducing a bromine atom at an allylic or benzylic position, or at a carbon atom that can form a stabilized radical. researchgate.net The most well-known of these reactions is the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. researchgate.netresearchgate.net
The process is a chain reaction initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation. libretexts.org The initiator radical then abstracts a hydrogen atom from a trace amount of HBr (often present as an impurity in NBS) to generate a bromine radical, which propagates the chain. The bromine radical selectively abstracts a hydrogen atom from the substrate at the most reactive position (e.g., allylic or benzylic) to form a resonance-stabilized radical and HBr. This newly formed HBr then reacts with NBS to produce molecular bromine (Br₂) at a low concentration, which reacts with the substrate radical to form the brominated product and a new bromine radical, continuing the chain. researchgate.netlibretexts.org
For the synthesis of this compound analogues, this technique could be applied to a precursor containing an activated methyl group, such as a methyl group in an allylic position relative to a double bond within the ester structure.
| Technique | Reagents | Key Features | References |
| Wohl-Ziegler Bromination | N-Bromosuccinimide (NBS), Radical Initiator (AIBN, BPO) | Highly selective for allylic and benzylic positions; proceeds via a radical chain mechanism. | researchgate.net, researchgate.net |
| Photolytic Bromination | Bromine (Br₂), Light (hν) | Uses light to initiate the formation of bromine radicals. | researchgate.net |
Concerns over the environmental impact of solvents like carbon tetrachloride, traditionally used in these reactions, have led to the development of alternative, "greener" conditions. researchgate.net
Esterification and Transesterification Approaches
The final step in many syntheses of this compound involves the formation of the ester linkage itself. This can be accomplished either by direct esterification of a carboxylic acid or by transesterification of an existing ester.
Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. aocs.org The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride. aocs.org To synthesize this compound, this would involve the reaction of butanoic acid with bromomethanol. Due to the instability of bromomethanol, it would likely be generated in situ. The reaction is reversible, and to drive the equilibrium towards the product, a large excess of one reactant (typically the alcohol) is used, or water is removed as it is formed. aocs.org
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. aocs.orgmasterorganicchemistry.com For example, a simple ester like methyl butanoate could be converted to this compound by reacting it with bromomethanol. masterorganicchemistry.com
Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, involving protonation of the carbonyl oxygen, nucleophilic attack by the new alcohol, and elimination of the original alcohol. aocs.orgmasterorganicchemistry.com
Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the original alkoxide and form the new ester. masterorganicchemistry.com This method requires anhydrous conditions, as any water present would lead to saponification (hydrolysis) of the ester. aocs.org
| Method | Reactants | Catalyst | Key Principle | References |
| Esterification | Butanoic Acid + Bromomethanol | Acid (e.g., H₂SO₄) | Direct formation of the ester from a carboxylic acid and an alcohol. | aocs.org |
| Transesterification | Methyl Butanoate + Bromomethanol | Acid or Base | Exchange of the alcohol group of an existing ester. | masterorganicchemistry.com, aocs.org |
Steglich Esterification and Modifications
The Steglich esterification is a mild and effective method for forming ester bonds, particularly for substrates that are sensitive to acid or sterically hindered. organic-chemistry.org The reaction typically involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgresearchgate.net The mechanism proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol to yield the ester and dicyclohexylurea (DHU). organic-chemistry.org
Modifications to the classical Steglich conditions have been developed to address issues such as the formation of N-acylurea byproducts and to enhance reaction rates. organic-chemistry.org The addition of DMAP is crucial for efficient esterification as it acts as an acyl transfer reagent, reacting with the O-acylisourea to form a more reactive amide intermediate. organic-chemistry.org This "active ester" then readily reacts with the alcohol. organic-chemistry.org
Recent advancements have focused on improving the sustainability of the Steglich esterification. rsc.orgrsc.org Concerns over the use of hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) have prompted the exploration of greener alternatives. rsc.orgjove.com Acetonitrile (B52724) has been identified as a less hazardous and effective solvent for this reaction, offering comparable yields and rates to traditional systems. jove.com Furthermore, research has led to the identification of safer coupling reagents and bases, such as Mukaiyama's reagent and 2,6-lutidine, which can be used in more environmentally benign solvents like dimethyl carbonate (DMC). rsc.org
A study on the synthesis of a small library of ester derivatives using a modified Steglich protocol in acetonitrile demonstrated high yields without the need for column chromatography for purification. jove.com This highlights the potential for developing more efficient and environmentally friendly esterification procedures.
Chemo- and Regioselective Esterification Studies
Achieving chemo- and regioselectivity is a significant challenge in the synthesis of complex molecules with multiple reactive sites. Enzymatic catalysis, particularly with lipases, has emerged as a powerful tool for the selective acylation of polyhydroxylated compounds. nih.gov Lipases can exhibit high levels of selectivity, depending on the substrate and reaction conditions, such as water content. nih.gov For instance, the enzymatic acylation of flavonoids has been shown to be highly chemo- and regioselective. nih.gov
In non-enzymatic approaches, the development of chemoselective reagents is crucial. Imidazole carbamates and ureas have been introduced as effective reagents for the esterification and amidation of carboxylic acids. organic-chemistry.org These reagents offer a high degree of chemoselectivity, allowing for the conversion of carboxylic acids to their corresponding esters or amides in high yields, even in the presence of other functional groups. organic-chemistry.org Mechanistic studies suggest that these esterifications proceed through acylimidazole intermediates. organic-chemistry.org
The synthesis of α-haloalkyl esters has also been achieved with high stereospecificity through the ring-opening of enol ester epoxides. rsc.org This method provides access to richly functionalized building blocks for organic synthesis. rsc.org
Optimization of Reaction Conditions and Yield Enhancement Strategies
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often manipulated include the choice of solvent, catalyst, temperature, and reaction time.
For instance, in the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a related transformation, silver(I) oxide was identified as the most efficient oxidant. scielo.br Acetonitrile proved to be a superior solvent compared to more commonly used ones like dichloromethane and benzene, offering a better balance between conversion and selectivity. scielo.br The reaction time was also significantly reduced from 20 hours to 4 hours without compromising the outcome. scielo.br
In the context of Steglich esterification, high-throughput screening of solvent-reagent combinations has led to optimized conditions. rsc.orgrsc.org The combination of Mukaiyama's reagent, dimethyl carbonate as the solvent, and 2,6-lutidine as the base has been identified as an optimal system. rsc.org Reactions can be effectively carried out at either room temperature for 24 hours or at 60°C for 3-8 hours. rsc.org
The development of novel coupling reagents also plays a role in enhancing yields. A rapid and mild esterification method using 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent has been reported to produce esters in good yields within one minute. acs.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for chemicals like this compound. The focus is on minimizing waste, using safer substances, and improving energy efficiency.
Application of Biocatalysis for Environmental Efficiency
Biocatalysis, particularly the use of enzymes like lipases, offers a greener alternative to traditional chemical synthesis. mdpi.com Enzymes operate under mild conditions, are highly selective, and can lead to the production of "natural" or "green" labeled products. mdpi.comnih.gov Immobilized lipases are often used to facilitate catalyst recovery and reuse, although challenges such as the cost of biocatalysts and potential enzyme inhibition remain. mdpi.commdpi.com
The enzymatic synthesis of short-chain esters, a category that includes analogues of this compound, has been extensively studied. mdpi.com For example, Candida rugosa lipase has been used in both free and immobilized forms for the synthesis of pentyl valerate, with immobilization leading to a significant increase in ester synthesis. nih.gov The use of continuous flow technology in combination with enzymatic catalysis can further enhance the sustainability of these processes by reducing reaction times and improving productivity. rsc.org
Solvent Selection and Catalytic System Design for Sustainable Synthesis
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest portion of non-aqueous waste in chemical processes. jk-sci.comwhiterose.ac.uk Green solvent selection guides have been developed to help chemists choose less hazardous and more sustainable solvents. rsc.orgjk-sci.comwhiterose.ac.uk For esterification reactions, recommended solvents include ethyl acetate (B1210297) and n-butyl acetate, while solvents like dichloromethane and chloroform (B151607) are considered problematic or hazardous. jk-sci.com
The design of catalytic systems also plays a vital role in sustainable synthesis. The development of greener versions of the Steglich esterification is a prime example, where hazardous reagents and solvents are replaced with safer alternatives. rsc.orgrsc.orgjove.com For instance, the use of Mukaiyama's reagent in dimethyl carbonate with 2,6-lutidine as a base provides a more sustainable option compared to traditional DCC/DMAP systems in chlorinated solvents. rsc.org Similarly, the use of acetonitrile as a solvent has been shown to be a greener choice for Steglich esterifications. jove.com
The following table provides a summary of solvents and their green chemistry classification, which is relevant to the synthesis of this compound and its analogs.
| Solvent Category | Recommended | Problematic | Hazardous/Highly Hazardous |
| Esters | Ethyl acetate, n-BuOAc | Methyl acetate | |
| Ethers | Anisole | THF, Me-THF | Diethyl ether, Diisopropyl ether, MTBE, 1,4-Dioxane, DME |
| Hydrocarbons | Heptane, Cyclohexane, Me-cyclohexane, Toluene, Xylenes | Pentane, Hexane, Benzene | |
| Halogenated | Chlorobenzene | DCM, Chloroform, CCl4, DCE | |
| Aprotic Polar | Acetonitrile, DMPU, DMSOc, Sulfolanec | DMF, DMAc, NMP, HMPA, Nitromethane | |
| Data sourced from a green solvent selection guide. jk-sci.com |
Elucidation of Elementary Steps in this compound Formation and Transformation
The formation of this compound can be achieved through the esterification of butanoic acid with bromomethanol, a reaction typically catalyzed by a strong acid like sulfuric acid under reflux conditions. The elementary steps of this reaction follow the general mechanism of acid-catalyzed esterification, involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.
Transformations of this compound are primarily characterized by nucleophilic substitution and elimination reactions.
Nucleophilic Substitution (SN2): The bromine atom in this compound is susceptible to nucleophilic attack. This is a bimolecular process where a nucleophile attacks the carbon atom adjacent to the bromine, leading to the displacement of the bromide ion. msu.edu The reaction proceeds via a single concerted step, involving a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. msu.edulibretexts.org This process results in an inversion of the stereochemical configuration if the carbon were chiral. Steric hindrance from the ester group can slightly decrease the reaction rate compared to simpler primary alkyl bromides.
Elimination Reactions (E2): In the presence of a strong base, this compound can undergo dehydrohalogenation to form an α,β-unsaturated ester. This is also a bimolecular, one-step process. libretexts.org
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions. Base-mediated hydrolysis proceeds through a nucleophilic acyl substitution mechanism, forming a tetrahedral intermediate before the cleavage of the ester bond.
Radical Reactions: this compound can participate in atom-transfer radical additions (ATRA) in the presence of a radical initiator like AIBN.
Organometallic Reactions: The bromine atom can react with magnesium to form a Grignard reagent, which can then be reacted with various electrophiles.
Stereochemical Dynamics and Transition State Analysis
While this compound itself is not chiral, its reactions can involve chiral centers, and the stereochemical outcomes are of significant interest. The SN2 reaction mechanism, which is common for this compound, proceeds with an inversion of configuration at the electrophilic carbon.
Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), is crucial for understanding the reactivity and selectivity of this compound reactions. mdpi.comucsb.edu For SN2 reactions, the transition state involves a pentacoordinate carbon atom where the bond to the nucleophile is forming concurrently with the breaking of the bond to the leaving group. msu.edu The energy of this transition state determines the reaction rate.
In enzymatic reactions, the transition state is stabilized by the enzyme's active site. For instance, in lipase-catalyzed reactions, a tetrahedral intermediate serves as a model for the transition state. researchgate.net The energy differences between the transition states of diastereomeric enzyme-substrate complexes are calculated to predict enantioselectivity. researchgate.net Molecular modeling can reveal steric hindrances that affect the reaction rate of different enantiomers. researchgate.net For example, in the lipase-catalyzed ring opening of a lactone, the slow-reacting enantiomer might encounter steric hindrance with an amino acid residue in the enzyme's active site. researchgate.net
Catalytic Cycle Analysis in Metal-Mediated and Biocatalytic Processes
Metal-Mediated Processes:
This compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. mdpi.com The general catalytic cycle for a Suzuki-Miyaura reaction involving an alkyl halide like this compound typically involves the following steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the alkyl bromide to form a palladium(II) intermediate.
Transmetalation: The organoboron compound (e.g., a phenylboronic acid) reacts with a base to form a boronate complex, which then transfers the organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
The reactivity in these cross-coupling reactions can be influenced by the electronic nature of the substituents on the coupling partners. mdpi.com
Biocatalytic Processes:
Enzymes, particularly lipases, are used for the kinetic resolution of related chiral compounds, highlighting the potential for biocatalytic transformations involving this compound. researchgate.net For example, Candida antarctica lipase B (CAL-B) can enantioselectively catalyze the ring-opening of a β-lactone to produce an optically pure hydroxybutanoate. researchgate.net
The catalytic cycle in these enzymatic reactions involves the formation of a tetrahedral intermediate within the enzyme's active site. researchgate.net The active site, often containing a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate), facilitates the nucleophilic attack on the ester carbonyl. The enantioselectivity arises from the different stabilities of the diastereomeric transition states formed with each enantiomer of the substrate. researchgate.net
Influence of Substituent Effects on Reactivity and Selectivity
Substituent effects play a critical role in the reactivity and selectivity of reactions involving this compound.
Electronic Effects: Electron-donating groups on the butanoate moiety would be expected to increase the electron density on the carbonyl carbon, potentially slowing down nucleophilic attack at that position. Conversely, electron-withdrawing groups would enhance the electrophilicity of the carbonyl carbon. In the context of the bromomethyl group, substituents on the butanoate chain can have an inductive effect on the electrophilicity of the carbon bearing the bromine. In palladium-catalyzed cross-coupling reactions, electron-donating substituents on the phenylboronic acid have been observed to give higher yields compared to electron-withdrawing substituents. mdpi.com
Steric Effects: The steric bulk of the butanoate chain can influence the rate of SN2 reactions at the bromomethyl carbon. Increased steric hindrance around the reaction center will slow down the rate of nucleophilic attack. This is a key factor in the selectivity observed in some enzymatic reactions, where the enzyme's active site can accommodate one enantiomer more readily than another due to steric clashes. researchgate.net
A study on a similar compound, methyl 2-(benzylideneamino)-2-(bromomethyl)butanoate, showed that electronic properties play a major role in fluorination reactions, where fluorine-18 (B77423) attacks a quaternary carbon in an aziridine (B145994) ring. nih.gov The partial positive charge on the nitrogen of the aziridine ring weakens the nitrogen-to-quaternary carbon bond, and the resulting partial positive charge on the quaternary carbon can be further stabilized by the lone pair of the carboxylate oxygen. nih.gov
Kinetic Studies of this compound Reactions
Kinetic studies provide quantitative data on reaction rates, which is essential for understanding reaction mechanisms. msu.eduresearchgate.net For reactions involving this compound, such as nucleophilic substitution or hydrolysis, the rate of reaction can be determined by monitoring the change in concentration of a reactant or product over time. msu.edu
For an SN2 reaction, the rate law is second-order, meaning the rate is proportional to the concentrations of both the substrate (this compound) and the nucleophile. msu.edulibretexts.orglibretexts.org
Rate = k[this compound][Nucleophile]
The rate constant, k, is influenced by factors such as temperature and the solvent. libretexts.org
The hydrolysis of esters, a key transformation for this compound, has been studied kinetically. researchgate.netnih.gov The hydrolysis can be monitored by techniques such as titration of the carboxylic acid produced or spectrophotometry. researchgate.netyoutube.com For example, the acid-catalyzed hydrolysis of an ester can be followed by titrating the acetic acid formed over time. youtube.com The rate constant for the reaction can then be calculated from the experimental data. researchgate.net
Kinetic data for the hydrolysis and aminolysis of related bromoacetate (B1195939) esters have been determined by monitoring the formation of phenolate (B1203915) ions spectrophotometrically as a function of pH. nih.gov Such studies allow for the calculation of selectivity towards aminolysis versus hydrolysis. nih.gov
Stereochemical Aspects in Bromomethyl Butanoate Research
Chirality Control in Synthesis
Achieving control over the stereochemistry during the synthesis of bromomethyl butanoate derivatives is paramount for their use as chiral building blocks. Various strategies can be employed to introduce chirality and selectively produce a desired stereoisomer. These methods typically involve the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions.
A notable example in the synthesis of a related chiral bromo-butanoate is the preparation of methyl-(R)-4-bromo-3-((tert-butoxycarbonyl)amino)butanoate. nih.gov In this synthesis, the chirality is established early on, and the subsequent reaction steps are designed to proceed without affecting the stereocenter. This approach highlights the importance of strategic planning in asymmetric synthesis to install the desired stereochemistry that is maintained throughout the synthetic sequence.
Key Strategies for Chirality Control:
| Strategy | Description | Example Application |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is later removed. | Evans' oxazolidinone auxiliaries can be used to direct the alkylation of a butanoate precursor. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | A chiral Lewis acid could catalyze the asymmetric bromination of a butenoate precursor. |
| Substrate Control | An existing stereocenter in the starting material influences the stereochemistry of a newly formed stereocenter. | The reduction of a keto-butanoate with a pre-existing chiral center can lead to the diastereoselective formation of a hydroxy-butanoate. |
The choice of strategy depends on the specific target molecule, the availability of starting materials, and the desired level of stereochemical purity.
Enantiopure Derivative Preparation and Chiral Resolution Techniques
While asymmetric synthesis aims to produce a single enantiomer directly, racemic or enantiomerically enriched mixtures of this compound derivatives often result. In such cases, chiral resolution techniques are employed to separate the enantiomers.
Common Chiral Resolution Techniques:
Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. tcichemicals.comnih.govmdpi.commdpi.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved diastereomeric salts are then converted back to the individual enantiomers.
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. As the racemic mixture passes through the chromatography column, one enantiomer is retained more strongly than the other, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral column is a powerful and widely used method for both analytical and preparative-scale enantiomeric separation.
The development of efficient resolution methods is crucial for obtaining enantiomerically pure this compound derivatives, which are essential for the synthesis of biologically active molecules where a specific stereoisomer is responsible for the desired activity. nih.gov
Diastereoselective Transformations and Product Characterization
Diastereoselective reactions are crucial in organic synthesis for creating multiple stereocenters with a defined relative stereochemistry. In the context of this compound derivatives, a chiral center within the molecule can influence the stereochemical outcome of a subsequent reaction at a different position, leading to the preferential formation of one diastereomer over others.
An example of a highly diastereoselective transformation in a related system is the catalytic enantioselective tandem transetherification—intramolecular hetero-Diels—Alder reaction of methyl (E)-4-methoxy-2-oxo-3-butenoate with δ,ε-unsaturated alcohols. researchgate.net This reaction, catalyzed by a chiral copper(II) complex, proceeds with high diastereoselectivity, affording trans-fused hydropyranopyran derivatives. researchgate.net Such strategies could be envisioned for derivatives of this compound to construct complex molecular architectures with controlled stereochemistry.
Characterization of Diastereomers:
The characterization of the resulting diastereomers is essential to confirm the stereochemical outcome of the reaction. The primary techniques used for this purpose are:
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical shifts and coupling constants of protons and carbons are sensitive to the local stereochemical environment. 1D and 2D NMR experiments, such as NOESY, can establish the relative stereochemistry of the product. |
| X-ray Crystallography | This technique provides unambiguous determination of the three-dimensional structure of a crystalline compound, including the absolute and relative stereochemistry of all chiral centers. |
| Chiral Chromatography | Can be used to separate and quantify the different diastereomers produced in a reaction. |
Retention and Inversion of Configuration in Reactions
The stereochemical outcome of reactions at the chiral center of this compound is of fundamental importance. Nucleophilic substitution reactions, in particular, can proceed with either retention or inversion of configuration, depending on the reaction mechanism.
Given that this compound is a primary alkyl halide, it is highly likely to undergo nucleophilic substitution via the S(_N)2 mechanism . A key feature of the S(_N)2 reaction is the inversion of configuration at the electrophilic carbon atom. masterorganicchemistry.comlibretexts.org This phenomenon is known as Walden inversion . masterorganicchemistry.com
In an S(_N)2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion in this case). libretexts.org This "backside attack" leads to a transition state where the carbon atom is pentacoordinated. As the new bond with the nucleophile forms and the bond with the leaving group breaks, the other three groups on the carbon atom "flip over," much like an umbrella inverting in the wind.
Stereochemical Pathway of an S(_N)2 Reaction on a Chiral this compound Derivative:
Starting Material: (R)-bromomethyl butanoate derivative
Reaction: Nucleophilic substitution with a generic nucleophile (Nu)
Mechanism: S(_N)2 (backside attack)
Product: (S)-substituted butanoate derivative
This predictable stereochemical outcome makes the S(_N)2 reaction a powerful tool in asymmetric synthesis, allowing for the controlled introduction of new functional groups with a specific and inverted stereochemistry.
Derivatization, Transformations, and Synthetic Utility
Bromomethyl Butanoate as a Versatile Chiral Building Block
The utility of a molecule as a chiral building block is fundamental in modern stereoselective synthesis, allowing for the construction of enantiomerically pure complex molecules. While specific examples detailing the use of enantiopure this compound are not extensively documented, its structure possesses the potential for such applications. The presence of two distinct functional groups—an electrophilic carbon in the bromomethyl group and a carbonyl group in the butanoate ester—allows for sequential and regioselective reactions.
Bromomethyl compounds, in general, are recognized as vital reagents in organic synthesis. nbinno.com They are prized for their ability to introduce functional groups through alkylation reactions and nucleophilic substitutions. nbinno.com The bromomethyl moiety (-CH2Br) is an excellent leaving group, making it highly reactive toward a variety of nucleophiles. nbinno.com This inherent reactivity is central to its function as a building block. If prepared in a chiral, non-racemic form (for instance, with substitution on the butanoate backbone), it could be used to introduce stereocenters into a target molecule. The principles of asymmetric synthesis often rely on such well-defined, enantiopure starting materials to control the stereochemical outcome of subsequent reactions.
Functional Group Interconversions and Advanced Derivatization
Functional group interconversion (FGI) is a cornerstone of organic synthesis, enabling chemists to modify a molecule's reactive centers to achieve a desired structure. This compound is well-suited for FGI primarily due to the high reactivity of the carbon-bromine bond.
The primary reaction pathway for the bromomethyl group is nucleophilic substitution, typically an S(_N)2 reaction, where the bromine atom is displaced by a nucleophile. nbinno.com This allows the butanoate scaffold to be linked to a wide array of other molecular fragments.
Table 1: Potential Nucleophilic Substitution Reactions with this compound
| Nucleophile (Nu() | Reagent Example | Product Functional Group |
|---|---|---|
| Hydroxide (OH()) | Sodium Hydroxide | Hydroxymethyl Butanoate |
| Alkoxide (RO()) | Sodium Methoxide | Alkoxymethyl Butanoate |
| Carboxylate (RCOO()) | Sodium Acetate (B1210297) | Acyloxymethyl Butanoate |
| Amine (RNH(_2)) | Ammonia, Primary/Secondary Amines | Aminomethyl Butanoate |
| Thiolate (RS()) | Sodium Thiolate | (Alkylthio)methyl Butanoate |
These transformations convert the alkyl bromide into a variety of other functional groups, each with its own unique reactivity, thereby expanding the synthetic utility of the original molecule.
Biphenyl (B1667301) derivatives are important structural motifs in pharmaceuticals and materials science. One of the key methods for synthesizing substituted biphenyls involves the alkylation of aromatic rings. The reactive bromomethyl group in this compound makes it a suitable candidate for such reactions, serving as an electrophile to introduce the butanoate side-chain onto an aromatic system.
While direct examples using this compound are not prevalent, analogous reactions demonstrate the principle. For instance, an efficient synthesis of biphenyl oxazole (B20620) derivatives was achieved through the alkylation of 3-chloro-4-hydroxybenzaldehyde (B1581250) with 1-bromo-3-(chloromethyl)-2-methylbenzene, forming a crucial ether linkage that is part of a larger biphenyl structure. nih.gov This highlights the utility of haloalkyl groups in C-O bond formation to build complex aromatic systems. Similarly, this compound could be used to alkylate phenols or other activated aromatic rings to produce aromatic analogues containing a butanoate ester side chain.
Common synthetic strategies for forming biphenyls include Suzuki-Miyaura cross-coupling and related palladium-catalyzed reactions. nih.gov In such a context, this compound could be used to modify a pre-formed biphenyl scaffold. For example, a biphenyl derivative containing a hydroxyl or amino group could be alkylated with this compound to append the ester-containing side chain.
Annulation reactions are ring-forming processes that are fundamental to the synthesis of cyclic and heterocyclic compounds. nih.gov The bifunctional nature of this compound provides the potential for its use in cyclization reactions to form heterocycles. A synthetic strategy could involve an initial reaction with a nucleophile that contains a second reactive site. A subsequent intramolecular reaction would then form the ring.
For example, reaction of this compound with a dinucleophile, such as an amino alcohol or a β-ketoester, could set the stage for cyclization. The initial S(_N)2 reaction would attach the butanoate moiety, and a subsequent intramolecular condensation or substitution involving the ester carbonyl could close the ring.
The Robinson annulation is a well-known method for creating a six-membered ring by combining a Michael addition with an aldol (B89426) condensation. nih.gov While traditionally used for carbocycles, aza-Robinson annulation strategies have been developed for synthesizing fused bicyclic amides. nih.gov Although direct application of this compound in a classical annulation is not documented, its allylation products can be used to synthesize new heterocyclic compounds. researchgate.net This suggests that derivatives of this compound are valuable precursors for constructing cyclic systems. General strategies involving 1,6-addition and oxa-Mannich reactions have also proven effective for the synthesis of oxa-heterocycles. chim.it
The incorporation of simple building blocks into larger, more complex molecular frameworks is a key objective of organic synthesis.
Peptoids: Peptoids, or N-substituted glycine (B1666218) oligomers, are a class of peptide mimics that have gained attention for their enhanced proteolytic stability and potential as therapeutics. The synthesis of peptoids often involves a submonomer method where an N-protected glycine monomer is acylated, followed by displacement of a leaving group with a primary amine. Alternatively, a bromoacetic acid-based method can be used. Given its reactivity as an alkylating agent, this compound could theoretically be used to modify peptoid side chains if a suitable nucleophilic handle is present on the peptoid backbone. However, its most direct potential application would be in the synthesis of novel, non-standard monomers rather than direct incorporation into a pre-formed chain.
Indolizidine Alkaloids: Indolizidine alkaloids are a large family of natural products characterized by a bicyclic nitrogen-containing ring system. Their synthesis is a significant area of research. While there are no specific examples of using this compound in indolizidine synthesis in the provided literature, the construction of such bicyclic systems often relies on cyclization reactions of linear precursors. A molecule like this compound could potentially be used to introduce a carbon chain that, after further functional group manipulation, could participate in a key ring-closing step.
Application in Total Synthesis of Target Molecules
The ultimate test of a synthetic method or building block is its application in the total synthesis of a complex natural product. The total synthesis of (–)-Agelastatin A, a bromopyrrole natural product with potent cytotoxic activities, provides an illustrative example of the strategic complexity involved in synthesizing bromine-containing molecules. nih.gov
The synthesis of (–)-Agelastatin A involves numerous steps, including aziridination, nucleophilic ring-opening, and a Paal-Knorr condensation to construct the pyrrole (B145914) ring, followed by a final selective bromination using N-bromosuccinimide. nih.gov Although this specific synthesis does not employ this compound, it showcases the intricate planning required to introduce and maintain sensitive functional groups throughout a multi-step sequence.
A versatile building block like this compound could be strategically employed in such a synthetic plan. nbinno.com Its two functional handles allow for orthogonal reactivity. For instance, the bromomethyl group could be used for an initial alkylation to connect it to the main molecular scaffold, while the ester group could be carried through several steps before being hydrolyzed to a carboxylic acid or reduced to an alcohol for a subsequent transformation. The use of related building blocks, such as methyl 3-bromomethylbut-3-enoate, in the synthesis of key fragments of bioactive compounds underscores this potential. researchgate.net
Exploration of New Chemical Reactivity Profiles
The exploration of new reactivity for existing molecules can unlock novel synthetic pathways. For this compound, new reactivity profiles would likely exploit its bifunctional nature in innovative ways.
Table 2: Potential Areas for New Reactivity Exploration
| Reaction Type | Description | Potential Outcome |
|---|---|---|
| Tandem Reactions | A sequence of two or more bond-forming reactions that occur in a single pot without isolating intermediates. | Rapid construction of complex molecules, such as heterocycles, by engaging both the bromide and ester functionalities in a planned sequence. |
| Organometallic Cross-Coupling | Conversion of the C-Br bond to a C-metal bond (e.g., Grignard or organozinc reagent) followed by cross-coupling. | Formation of new C-C bonds, attaching the butanoate moiety to sp or sp-hybridized carbons, expanding its utility beyond simple alkylation. |
| Multicomponent Reactions (MCRs) | Reactions in which three or more reactants combine in a single operation to form a product that contains portions of all reactants. | Efficient synthesis of diverse molecular libraries where this compound acts as one of the key components, introducing a C(_4)-ester fragment. |
| Radical Reactions | Initiation of radical formation at the C-Br bond to participate in radical addition or cyclization reactions. | Access to different connectivity patterns and ring systems not achievable through ionic pathways. |
The ability of related compounds to participate in zinc-mediated allylation reactions with aldehydes points to the rich reactivity accessible through organometallic intermediates. researchgate.net Exploring similar transformations with this compound could lead to new methods for C-C bond formation. Furthermore, leveraging its structure in catalyzed processes, such as transition-metal-catalyzed cascade reactions, could significantly enhance its synthetic value.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de Unlike traditional methods that focus on the complex many-electron wavefunction, DFT simplifies the problem by using the electron density, a function of only three spatial coordinates, as its fundamental variable. mpg.descispace.com This approach makes it computationally feasible to study even large systems. mpg.de The theory is grounded in the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.orgmpg.de
For bromomethyl butanoate, a DFT analysis would begin with the optimization of its molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of electronic properties can be calculated. These properties include the total energy, distribution of electron density, and the energies and shapes of molecular orbitals. Such calculations provide a foundational understanding of the molecule's intrinsic stability and electronic landscape. cambridge.orgyoutube.com
| Property Calculated via DFT | Significance for this compound |
| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles for the most stable structure. |
| Total Energy | Provides a measure of the molecule's thermodynamic stability. |
| Electron Density Distribution | Shows how electrons are distributed across the molecule, highlighting areas of high and low electron density. |
| Molecular Orbital Energies | Quantifies the energy levels of electrons, crucial for analyzing reactivity and spectroscopic properties. |
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu The theory posits that the most significant contributions to the interaction energy between two molecules come from the occupied orbitals of one molecule and the unoccupied orbitals of the other, with the HOMO-LUMO interaction being the most critical. wikipedia.org
In the context of this compound, FMO analysis would provide key insights into its reactivity profile:
HOMO: The location of the HOMO would indicate the site of the most available, highest-energy electrons, making it the most probable site for electrophilic attack. In this compound, this is likely to be localized around the oxygen atoms of the carbonyl and ether groups, or potentially the bromine atom, due to their lone pairs of electrons.
LUMO: The location of the LUMO represents the most accessible region for accepting electrons, thus identifying the site for nucleophilic attack. For this molecule, the LUMO is expected to be centered on the carbon atom of the bromomethyl group (-CH2Br) due to the high electronegativity and leaving group potential of bromine, as well as the carbonyl carbon.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for predicting molecular reactivity and stability. organicchemistrydata.org A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. A large gap implies higher kinetic stability. pku.edu.cn
A theoretical FMO analysis of this compound would calculate the energies of these orbitals and map their spatial distribution, allowing for predictions about how it would react with various nucleophiles and electrophiles. ucsb.eduimperial.ac.uk
| Orbital | Predicted Location on this compound | Implied Reactivity |
| HOMO | Oxygen atoms, Bromine atom | Site for electrophilic attack |
| LUMO | Carbon of the bromomethyl group, Carbonyl carbon | Site for nucleophilic attack |
| HOMO-LUMO Gap | Calculated energy difference | Indicator of kinetic stability and overall reactivity |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.orgreadthedocs.io It is calculated by determining the electrostatic potential (the force exerted on a positive test charge) at various points on the electron density surface of the molecule. uni-muenchen.de The resulting map is color-coded to indicate different regions of electrostatic potential. nih.gov
Standard color schemes typically use:
Red/Yellow: Regions of negative potential, which are electron-rich and thus attractive to electrophiles. researchgate.net
Blue: Regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net
Green: Regions of neutral or near-zero potential. nih.gov
For this compound, an MEP map would visually corroborate the predictions from FMO analysis. The map would likely show strong negative potential (red) around the carbonyl oxygen due to its high electronegativity and lone pairs. The region around the hydrogen atoms of the alkyl chain and, most significantly, the carbon atom attached to the bromine would exhibit positive potential (blue), indicating they are electron-deficient. researchgate.net The MEP map provides a powerful and intuitive guide to predicting the regioselectivity of intermolecular interactions and chemical reactions. libretexts.orguni-muenchen.de
Non-Linear Optical (NLO) Properties and Their Computational Prediction
Non-linear optical (NLO) materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered properties like frequency or phase. researchgate.net The prediction of NLO properties is a significant area of computational chemistry, with applications in photonics and optoelectronics. ijarsct.co.in
The key NLO properties at the molecular level are the polarizability (α) and the first-order hyperpolarizability (β). These tensors describe how the electron cloud of a molecule is distorted by an external electric field. Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to calculate these properties. researchgate.netijarsct.co.infrontiersin.org Functionals like CAM-B3LYP and M06-2X have been shown to be particularly suitable for these calculations. mdpi.com
A computational study of this compound would likely predict modest NLO properties. The molecule lacks the extensive π-conjugation, strong electron-donating and electron-accepting groups, and charge-transfer characteristics that are typically associated with high hyperpolarizability values. frontiersin.org However, the presence of polar C=O, C-O, and C-Br bonds would result in a non-zero dipole moment and some degree of polarizability. The calculated values would serve as a baseline for understanding how structural modifications could enhance NLO response. mdpi.com
| NLO Property | Description | Predicted Significance for this compound |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Non-zero due to polar bonds; contributes to molecular alignment in an electric field. |
| Polarizability (α) | The linear response of the electron cloud to an electric field. | Expected to be moderate. |
| First Hyperpolarizability (β) | The first-order non-linear response, responsible for effects like second-harmonic generation. | Expected to be low due to the lack of strong charge-transfer features. |
Molecular Modeling of Enzyme-Substrate Interactions
Molecular modeling encompasses a range of computational techniques used to simulate the interaction between a ligand (substrate) and a biological macromolecule, such as an enzyme. nih.gov These methods are crucial for understanding the mechanisms of enzyme catalysis, substrate specificity, and for the rational design of enzyme inhibitors. acs.org
Key techniques include:
Molecular Docking: This method predicts the preferred orientation of a substrate when bound to the active site of an enzyme to form a stable complex. It evaluates different binding poses based on scoring functions that estimate the binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-substrate system over time. rsc.org By solving Newton's equations of motion for all atoms in the system, MD can reveal conformational changes, the role of solvent molecules, and the stability of binding interactions. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the chemical reaction itself, QM/MM methods are employed. A small, critical region of the active site (including the substrate and key amino acid residues) is treated with high-level quantum mechanics to model bond-making and bond-breaking, while the rest of the protein is treated with more computationally efficient molecular mechanics. nih.gov
A theoretical study of this compound as a substrate for an esterase or a dehalogenase would involve docking it into the enzyme's active site. MD simulations could then explore the stability of the binding pose and the conformational changes required to orient the ester or C-Br bond for catalysis. rsc.org QM/MM calculations could then be used to model the transition state of the hydrolysis or dehalogenation reaction, providing detailed insight into the catalytic mechanism at an atomic level. nih.gov
Ligand Acidity Constant (LAC) Theory Applications
While the LAC theory was specifically developed for and is most successful with transition metal complexes, its underlying principle—the additive effect of functional groups on molecular properties—is a cornerstone of physical organic chemistry. nih.gov Applying this conceptual framework to this compound is purely theoretical. The molecule does not possess the type of acidic protons (like M-H) for which the theory was designed.
However, one could hypothetically use computational methods (like DFT) in conjunction with a thermodynamic cycle (the direct method) to calculate the pKa of the α-protons on the carbonyl group or the bromomethyl group. These protons are weakly acidic, and their acidity would be influenced by the inductive effects of the neighboring ester and bromo functionalities. A theoretical investigation could quantify these effects, providing a pKa value that reflects the electronic environment within the molecule. This would not be a direct application of LAC theory but would be in the spirit of computationally predicting acidity based on substituent effects.
Conformational Analysis and Stereochemical Prediction
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational chemistry is an indispensable tool for this analysis, allowing for the identification of stable conformers and the energy barriers between them. nih.gov
For a flexible molecule like this compound, a systematic conformational search would be performed. This involves rotating the molecule around its key single bonds (e.g., C-C, C-O, C-CH2Br) and calculating the potential energy at each step. This process generates a potential energy surface, from which low-energy, stable conformers (local minima) can be identified. The geometries of these conformers are then optimized, and their relative energies are calculated to determine their populations at a given temperature according to the Boltzmann distribution. researchgate.net
If a chiral center were present in the molecule, these computational methods could also be used for stereochemical prediction. By calculating the properties of different stereoisomers, such as their relative energies or simulated spectroscopic signatures (e.g., Vibrational Circular Dichroism), one can predict the most stable isomer or the likely stereochemical outcome of a reaction. researchgate.netresearchgate.net For this compound, the analysis would focus on identifying the most stable arrangement of its butyl and bromomethyl groups relative to the ester plane.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of bromomethyl butanoate and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most vital methods. They are routinely used to assess the purity of a sample, isolate specific components, and quantify the amounts of different substances present.
While this compound itself is achiral, many of its derivatives or related compounds possess stereocenters, making them chiral. High-Performance Liquid Chromatography (HPLC) is the premier technique for separating enantiomers (non-superimposable mirror images) and determining the enantiomeric excess (e.e.), a measure of chiral purity. phenomenex.comnih.gov
This separation is achieved using a Chiral Stationary Phase (CSP). chiralpedia.comcsfarmacie.cz These phases are designed to interact differently with each enantiomer, causing one to travel through the column more slowly than the other, resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of chiral compounds, including esters. csfarmacie.cz By comparing the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric excess can be precisely calculated. This is critical in pharmaceutical and biological research, where enantiomers can have vastly different activities.
Table 3: Example of Chiral HPLC Method Parameters for Separation of Ester Enantiomers
| Parameter | Condition |
|---|---|
| Column | Chiralcel® OD-H (Cellulose-based CSP) |
| Mobile Phase | Hexane / 2-Propanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is an ideal technique for separating and analyzing volatile compounds like this compound and its derivatives. The sample is vaporized and injected into the head of a chromatographic column. Elution is brought about by the flow of an inert gaseous mobile phase. Components of the sample separate based on their boiling points and interactions with the column's stationary phase.
GC is almost always coupled with a mass spectrometer (GC-MS), which serves as a highly sensitive and specific detector. shimadzu.comosti.gov As each separated component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be used to identify the compound. osti.govwaters.com This combination is a powerful tool for identifying unknown components in a mixture, quantifying known substances, and assessing the purity of volatile samples. For trace analysis of volatile derivatives in complex matrices, techniques like headspace solid-phase microextraction (HS-SPME) may be used for sample preparation and pre-concentration before GC-MS analysis.
Table 4: Typical Gas Chromatography (GC-MS) Parameters for Volatile Ester Analysis
| Parameter | Condition |
|---|---|
| GC System | Agilent 6890 GC or similar |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Detector | Mass Spectrometer operating in EI mode (70 eV) |
| MS Scan Range | 40 - 400 m/z |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation
For chiral derivatives of this compound, chiroptical spectroscopy provides definitive confirmation of their stereochemistry. Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. chiralabsxl.com
An achiral molecule does not exhibit a CD signal, but a chiral molecule will produce a unique CD spectrum. Crucially, a pair of enantiomers will produce CD spectra that are exact mirror images of each other. chiralabsxl.com A positive peak (known as a positive Cotton effect) for one enantiomer will be a negative peak for its mirror image. chiralabsxl.com
This property makes CD an invaluable tool for assigning the absolute configuration (e.g., R versus S) of a chiral center. nih.gov The experimentally measured CD spectrum of a newly synthesized chiral derivative can be compared to that of a known standard or to a spectrum predicted by quantum chemical calculations. nih.gov This comparison provides unambiguous confirmation of the molecule's three-dimensional structure, a critical piece of information that cannot be obtained from achiral analytical methods like standard NMR or MS. CD can also be used as a detector in line with HPLC (HPLC-CD) to confirm the stereochemistry of the separated enantiomeric peaks as they elute from the column. units.it
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Bromomethyl Butanoate Transformations
The reactivity of the carbon-halogen bond in this compound makes it a prime candidate for a variety of catalytic transformations. perlego.com Research in this area is increasingly focused on developing novel catalytic systems that offer high efficiency, selectivity, and sustainability.
One promising direction is the use of palladium-catalyzed cross-coupling reactions. For instance, studies on structurally similar compounds like 2-bromo-4-chlorophenyl-2-bromobutanoate have demonstrated successful selective arylation via Pd-catalyzed Suzuki cross-coupling reactions. mdpi.com This suggests that similar palladium-based systems could be effectively employed for the transformation of this compound, allowing for the introduction of various aryl or vinyl groups. The development of new phosphine (B1218219) ligands and optimization of reaction conditions are key to enhancing the scope and efficiency of these transformations. researchgate.net
Furthermore, the exploration of other transition metal catalysts, such as those based on copper, nickel, or cobalt, could unlock new reaction pathways for this compound. These catalysts could mediate a range of reactions including aminations, etherifications, and cyanation, providing access to a diverse array of functionalized butanoate derivatives. The inherent polarity of the C-Br bond makes the α-carbon susceptible to nucleophilic attack, a process that can be finely controlled and accelerated through catalysis. perlego.com
Future research will likely focus on the development of stereoselective catalytic systems. Given the potential for creating chiral centers during transformation, the use of chiral catalysts to control the stereochemical outcome of reactions involving this compound is a significant area of interest. This would be particularly valuable for the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and agrochemicals.
Multicomponent Reactions Incorporating this compound Substrates
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach in organic synthesis. beilstein-journals.orgwikipedia.org The incorporation of this compound as a substrate in MCRs is an emerging area with significant potential for the rapid construction of diverse molecular scaffolds.
Given that this compound is an alkyl bromide, it can potentially be utilized in various MCRs that are known to proceed with such electrophiles. One notable example is the organometallic Mannich reaction, where alkylzinc bromides, generated from the corresponding alkyl bromides, can react with an amine and an aldehyde in a three-component coupling to produce α-branched amines. beilstein-journals.org The direct use of this compound in such a sequence could lead to the synthesis of novel amino acid derivatives.
Other established MCRs, such as the Passerini and Ugi reactions, which are renowned for their ability to generate peptide-like structures, could potentially be adapted to include this compound. wikipedia.orgorganic-chemistry.org While these reactions traditionally employ aldehydes, ketones, and isocyanides, modifications to the reaction sequence or the use of this compound as a precursor to one of the reactive components could expand their synthetic utility.
The development of new MCRs specifically designed to leverage the reactivity of this compound is another exciting prospect. This could involve the in-situ generation of reactive intermediates from this compound that then participate in a cascade of bond-forming events with other reactants. The ability to introduce the butanoate ester moiety along with other functional groups in a single step would be highly advantageous for the synthesis of compound libraries for drug discovery and other applications. diva-portal.org
Bio-Inspired Synthetic Routes and Enzymatic Promiscuity Studies
The principles of green chemistry have spurred interest in bio-inspired synthetic methods, including the use of enzymes as catalysts. The synthesis of butanoate esters, for example, has been successfully achieved using enzymes like lipases and cutinases. researchgate.netnih.govkoreascience.kr These enzymes can catalyze the esterification of butyric acid with various alcohols to produce compounds such as ethyl butanoate and butyl butyrate, often under mild, aqueous conditions. nih.govresearchgate.net
While the natural substrate for these enzymes is typically butyric acid and a simple alcohol, the concept of enzymatic promiscuity suggests that they may also be capable of catalyzing reactions with non-natural substrates like this compound. koreascience.kr Enzymatic promiscuity refers to the ability of an enzyme to catalyze a reaction different from its primary biological function. This could involve, for instance, the hydrolysis of the ester bond in this compound or even its participation in transesterification reactions. Future research could explore the screening of various hydrolases to identify enzymes that exhibit activity towards this compound, which could then be engineered for improved efficiency and selectivity.
Furthermore, bio-inspired synthetic routes could be designed to produce this compound itself or its precursors. This might involve the use of microorganisms or isolated enzymes to perform key transformations, potentially leading to more sustainable and environmentally friendly production methods compared to traditional chemical synthesis. The enzymatic synthesis of formate (B1220265) esters, for example, has been demonstrated using immobilized lipases, highlighting the potential for enzymatic routes to various ester compounds. nih.gov
Advanced Materials Science Applications Derived from this compound Architectures
The presence of a reactive bromine atom and a flexible butanoate chain makes this compound and its derivatives interesting building blocks for the synthesis of advanced materials. In polymer chemistry, molecules with similar structures have been shown to be valuable in controlling polymer architecture.
For example, methyl 2-(bromomethyl)acrylate, a compound structurally related to this compound, has been effectively used as a chain-transfer agent in the radical polymerization of other monomers like methyl methacrylate. cmu.edu This process allows for the creation of macromonomers with a reactive end-group, which can then be copolymerized to form graft copolymers. Similarly, this compound could potentially be used to introduce functional end-groups or side-chains into polymers, thereby modifying their physical and chemical properties. The synthesis of homopolymers from monomers containing a bromomethyl group, such as 3-bromomethyl-3-methyloxetane, further illustrates the utility of this functional group in creating novel polymeric materials. researchgate.net
The development of new end-functionalization techniques in polymer synthesis is an active area of research, and the use of molecules like this compound could contribute to this field. asiaresearchnews.com The resulting functional polymers could find applications in areas such as drug delivery, coatings, and advanced composites. The butanoate moiety could impart specific properties like hydrophobicity or serve as a cleavable linker, while the bromine atom (or its derivative) provides a handle for further chemical modification.
Future work in this area could involve the synthesis and characterization of new polymers and copolymers derived from this compound, and the investigation of their structure-property relationships. This could lead to the development of materials with tailored thermal, mechanical, and optical properties.
Computational Chemistry in Predictive Synthesis and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the outcomes of chemical reactions and elucidating complex reaction mechanisms. iastate.eduresearchgate.net For a molecule like this compound, computational studies can provide valuable insights into its structure, reactivity, and potential transformations.
DFT studies on analogous bromo-ester compounds, such as 2-bromo-4-chlorophenyl-2-bromobutanoate, have been used to analyze Frontier Molecular Orbitals (FMOs), non-linear optical (NLO) properties, and molecular electrostatic potential. mdpi.com Such calculations can help in understanding the electronic properties and predicting the reactivity of different sites within the molecule. Similar computational analyses of this compound would be instrumental in guiding the development of new synthetic methodologies. For instance, understanding the LUMO (Lowest Unoccupied Molecular Orbital) distribution can help predict the most likely sites for nucleophilic attack.
Computational modeling can also be employed to study the mechanisms of reactions involving this compound. This includes investigating the transition states and intermediates of catalytic cycles or multicomponent reactions. researchgate.net By calculating the energy barriers for different reaction pathways, researchers can predict the most favorable conditions and identify potential side reactions. This predictive power can significantly reduce the amount of trial-and-error experimentation required in the laboratory. iastate.edu
Furthermore, computational methods are being used to investigate the interactions of molecules with catalyst surfaces. For example, DFT has been used to study the adsorption of methyl butanoate on a MoS₂ surface, providing insights into potential catalytic hydrodeoxygenation processes. researchgate.net Similar studies on this compound could aid in the design of novel heterogeneous catalysts for its transformation. The vibrational spectra of related molecules, such as 2-bromomethyl-4-nitroanisole, have also been investigated using DFT, which aids in their characterization. researchgate.net
The future of this field lies in the integration of computational predictions with experimental work to accelerate the discovery of new reactions and materials based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling bromomethyl butanoate in laboratory settings?
- Methodological Answer : this compound requires stringent safety protocols due to its uncharacterized toxicological profile. Always use personal protective equipment (PPE), including nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes and remove contaminated clothing . For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Work in a fume hood to avoid inhalation, and ensure proper waste disposal for brominated compounds. Document all safety procedures in line with institutional guidelines.
Q. How can researchers synthesize this compound derivatives for biochemical applications?
- Methodological Answer : Bromomethyl esters are typically synthesized via nucleophilic substitution. For example, racemic non-2-yl butanoate was synthesized by reacting butyryl chloride with nonan-2-ol under controlled conditions, achieving >98% purity via GC-FID analysis . Adapt this method by substituting the alcohol precursor (e.g., methanol for methyl esters) and using brominated reactants. Purify intermediates via distillation or column chromatography, and validate purity using spectroscopic techniques (e.g., NMR, GC-MS).
Q. What are the best practices for reporting this compound usage in experimental protocols?
- Methodological Answer : Follow ICMJE standards to ensure reproducibility. Report the compound’s CAS number, purity grade, supplier, storage conditions (e.g., −20°C under inert gas), and handling precautions. Include batch-specific data (e.g., Lot #, stability tests) and validate concentrations using calibrated instruments (e.g., HPLC). For in vivo studies, disclose ethical approvals and toxicity screening results .
Advanced Research Questions
Q. How does this compound participate in metabolic pathway modulation, and what experimental models are suitable for studying its effects?
- Methodological Answer : this compound may interfere with butanoate metabolism, particularly in pathways involving β-alanine, taurine, and glutamate (Figures S17–S24 in ). Use in vitro models (e.g., human cell lines) with isotopic labeling (e.g., ¹³C-glutamate) to track metabolic flux. For in vivo studies, employ knockout mice lacking key enzymes (e.g., glutamic acid decarboxylase) and analyze tissue-specific metabolites via LC-MS/MS. Sensitivity analyses (e.g., global sensitivity indices) can quantify pathway robustness to brominated ester exposure .
Q. How do bromine substituents influence the combustion kinetics of butanoate esters compared to non-halogenated analogs?
- Methodological Answer : Bromine alters reactivity by increasing molecular weight and reducing ignition delay. Compare this compound with methyl butanoate (a biodiesel surrogate) in shock-tube experiments under stoichiometric and fuel-rich conditions . Measure key intermediates (e.g., C₂H₄, C₂H₂) via gas chromatography and validate kinetic models using software like CHEMKIN. Brominated esters may reduce soot precursors (e.g., benzene) but increase toxic byproducts (e.g., HBr), requiring detailed speciation studies .
Q. What role does this compound play in bioconjugation strategies for targeted drug delivery?
- Methodological Answer : this compound derivatives, such as N-succinimidyl 4-(2-pyridyldithio) butanoate, serve as cleavable linkers in antibody-drug conjugates (ADCs). Optimize linker stability by varying pH and redox conditions (e.g., glutathione levels in tumor microenvironments). Characterize drug-release kinetics using MALDI-TOF MS and validate cytotoxicity in CD30+ hematologic malignancy models . For in vivo efficacy, use xenograft mice and monitor pharmacokinetics via radiolabeling (e.g., ⁹⁰Y-linked ADCs).
Q. How can computational modeling resolve contradictions in this compound’s reaction mechanisms across different studies?
- Methodological Answer : Discrepancies in oxidation pathways (e.g., radical vs. ionic mechanisms) require multi-scale modeling. Use density functional theory (DFT) to calculate activation energies for bromine abstraction steps. Validate against experimental ignition delays (e.g., shock-tube data) and refine mechanisms using global sensitivity analysis . Cross-reference with methyl butanoate’s validated kinetic model (Dooley et al., 2008) to identify halogen-specific deviations .
Methodological Notes
- Data Analysis : For metabolic or combustion studies, apply principal component analysis (PCA) to high-dimensional datasets and use Akaike information criterion (AIC) for model selection .
- Contradiction Management : When conflicting data arise (e.g., varying combustion intermediates), conduct robustness checks via Monte Carlo simulations and replicate experiments under standardized conditions (e.g., 1 atm, 800–1200 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
